molecular formula C15H8BrClFNOS B3553587 6-bromo-3-chloro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide

6-bromo-3-chloro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B3553587
M. Wt: 384.7 g/mol
InChI Key: DFMIKUXHBSKDPA-UHFFFAOYSA-N
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Description

6-bromo-3-chloro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a benzothiophene derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Studies have shown that this compound can inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation. It has also been shown to inhibit the activity of certain kinases that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and tumor growth, as well as improve cognitive function. It has also been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-3-chloro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide in lab experiments include its potential as a new drug candidate for the treatment of various diseases. Its low toxicity profile and ability to inhibit cancer cell growth and inflammation make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the lack of information on its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Future Directions

There are several future directions for research on 6-bromo-3-chloro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide. One of the main areas of interest is in the development of new drugs for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosing and administration of this compound, as well as its pharmacokinetic properties. Other future directions for research include investigating the potential of this compound as a neuroprotective agent and as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

6-bromo-3-chloro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Other studies have investigated its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.

properties

IUPAC Name

6-bromo-3-chloro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClFNOS/c16-8-1-6-11-12(7-8)21-14(13(11)17)15(20)19-10-4-2-9(18)3-5-10/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMIKUXHBSKDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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